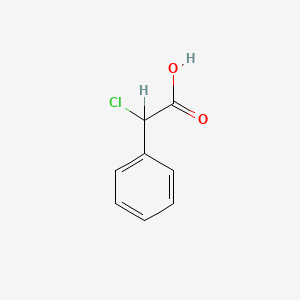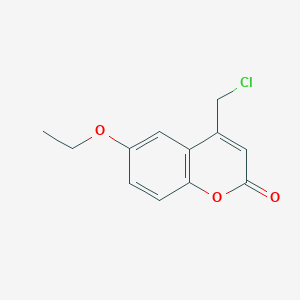
2-Chloro-2-phenylacetic acid
Übersicht
Beschreibung
2-Chloro-2-phenylacetic acid is a compound with the molecular formula C8H7ClO2 and a molecular weight of 170.595 g/mol . It is related to phenylacetic acid, which is a white solid with a strong honey-like odor .
Synthesis Analysis
The synthesis of 2-Chlorophenylacetic acid can be achieved from 2-Chlorobenzyl chloride and 1-Butanol . Other methods involve the use of thionyl chloride in toluene, followed by heating and refluxing .Molecular Structure Analysis
The molecular structure of 2-Chloro-2-phenylacetic acid consists of a phenyl group (a ring of 6 carbon atoms, each bonded to a hydrogen atom) attached to a two-carbon chain, one of which is also bonded to a chlorine atom .Chemical Reactions Analysis
2-Chlorophenylacetic acid may undergo reactions similar to other aromatic and aliphatic nitrogen mustards, involving an intramolecular, rate-determining attack of the unprotonated nitrogen to form an aziridinium ion intermediate, followed by attack of an external nucleophile .Wissenschaftliche Forschungsanwendungen
Comparative DFT Study on Reactivity, Acidity, and Vibrational Spectra
- This study focuses on the structural properties, reactivity, acidity, and vibrational spectra of halogenated phenylacetic acids, including 2-Chloro-2-phenylacetic acid. The research provides insights into the molecular descriptors and theoretical vibrational spectra of these compounds (A. K. Srivastava et al., 2015).
Extraction of Metals Using Phenylacetic Acid
- Phenylacetic acid is useful in extracting significant quantities of ions like iron(III), cobalt(II), and copper(II). The research highlights its application in enhancing selectivity through pH control and masking during extraction processes (J. Adam et al., 1972).
Photocatalytic Degradation Studies
- The degradation of diclofenac, which is structurally similar to 2-Chloro-2-phenylacetic acid, under photocatalytic conditions using nanostructured materials, has been studied. This research provides insights into the photodegradation process of similar compounds (C. Martínez et al., 2011).
Plant Growth-Substances with Herbicidal Activity
- Chlorine substitution in the benzene ring of phenylacetic acids, like 2-Chloro-2-phenylacetic acid, has significant effects on plant growth-regulating activity. This paper discusses the impact of these compounds on selective weed control (Mary B. Pybus et al., 1958).
Synthesis Methods
- Studies on the synthesis of phenylacetic acids under various conditions provide valuable information on producing derivatives of 2-Chloro-2-phenylacetic acid. These include methods involving rhodium-catalyzed carbonylation and photolysis of α-chloro acetophenones https://consensus.app/papers/media-controlled-type-rearrangement-αchloro-dhavale/c111d2f4dc3b55208d8596b2cf7b98a7/?utm_source=chatgpt" target="_blank">(A. Giroux et al., 2000; D. Dhavale et al., 1997)
Environmental Implications
- Research on the removal of phenylacetic acid from aqueous streams due to its widespread use in biotechnology and pharmaceutical industries has implications for the environmental management of derivatives like 2-Chloro-2-phenylacetic acid (Sapana S. Madan et al., 2017).
Safety And Hazards
2-Chloro-2-phenylacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Zukünftige Richtungen
2-Chloro-2-phenylacetic acid has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . It is also a building block in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry .
Eigenschaften
IUPAC Name |
2-chloro-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGIGXOKHZCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023256 | |
| Record name | 2-Chloro-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-phenylacetic acid | |
CAS RN |
4755-72-0 | |
| Record name | α-Chlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(phenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4755-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4755-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)